![molecular formula C8H13NO2 B172121 (2S)-1-Azabicyclo[2.2.2]octan-2-carbonsäure CAS No. 10344-62-4](/img/structure/B172121.png)

(2S)-1-Azabicyclo[2.2.2]octan-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

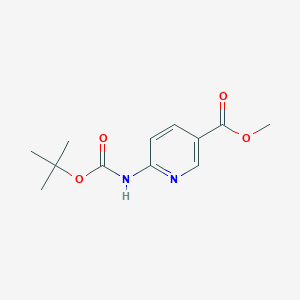

(2S)-1-Azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that features a nitrogen atom within the bicyclic framework

Wissenschaftliche Forschungsanwendungen

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral scaffold for the synthesis of foldamers and chiral catalysts . In biology, it is used to study the conformational properties of peptides and proteins. In medicine, this compound is explored for its potential as a building block for new antibiotics and enzyme inhibitors . Additionally, it finds applications in materials science for the development of novel materials with unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides high yields and excellent enantioselectivities under mild and operationally simple conditions . Another method involves the use of an organic base to mediate the reaction, resulting in an open transition state that facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid typically involves scalable synthetic routes that ensure high purity and yield. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production costs while maintaining product quality .

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions due to its bicyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed: The major products formed from the reactions of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .

Wirkmechanismus

The mechanism of action of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This compound can act as a nucleophile or a base in various reactions, facilitating the formation of new chemical bonds . Its unique structure also allows it to stabilize specific conformations of peptides and proteins, making it valuable in the study of protein folding and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid include bicyclo[2.2.2]octane-1-carboxylates, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and 2-oxabicyclo[2.2.2]octane .

Uniqueness: What sets (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid apart from similar compounds is its incorporation of a nitrogen atom within the bicyclic framework. This feature imparts unique chemical properties, such as enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions . Additionally, its rigid structure provides a stable platform for the development of chiral catalysts and foldamers .

Eigenschaften

IUPAC Name |

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUAALCHBQSCCX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467959 |

Source

|

| Record name | (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-62-4 |

Source

|

| Record name | (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of developing a practical synthesis for (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid?

A1: The development of a practical synthesis for enantiomerically pure S-quinuclidine-2-carboxylic acid is significant for several reasons. Firstly, it allows for the production of larger quantities of the compound, which is crucial for further research and potential applications. [] This is particularly important because previous methods were often complex, expensive, or resulted in low yields. Secondly, having access to a practical synthesis enables researchers to study the compound's properties and potential uses in various fields. This could include exploring its role as a chiral building block in drug discovery, a ligand in asymmetric catalysis, or a tool in material science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)